1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole
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Overview
Description
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of an oxazole ring and a benzimidazole ring. The fusion of these rings imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired product . Another approach involves the use of aldehydes in place of formic acid, followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Scientific Research Applications
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole is often compared with other heterocyclic compounds such as:
1H,3H-Thiazolo[3,4-a]benzimidazole: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different chemical and biological properties.
Benzoxazoles: Compounds with a similar oxazole ring but different substitution patterns, resulting in varied reactivity and applications.
Uniqueness: The unique fusion of the oxazole and benzimidazole rings in this compound imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Comparison with Similar Compounds
- 1H,3H-Thiazolo[3,4-a]benzimidazole
- Benzoxazoles
- Benzimidazoles
Properties
CAS No. |
79569-32-7 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,3-dihydro-[1,3]oxazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C9H8N2O/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-4H,5-6H2 |
InChI Key |
JRRDURPMNCTYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2CO1 |
Origin of Product |
United States |
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